N-(tetrahydrofuran-2-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
The compound N-(tetrahydrofuran-2-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide features a complex structure combining a tetrahydrofuran (THF)-derived methyl group, a propanamide linker, and a substituted furochromenyl moiety. The furochromenyl core consists of a fused furan-coumarin system, which is structurally distinct due to its 2,3,5-trimethyl and 7-oxo substituents. While direct evidence on its synthesis or applications is absent in the provided sources, inferences can be drawn from structurally related compounds in the literature.
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C22H25NO5/c1-12-14(3)27-19-10-20-18(9-17(12)19)13(2)16(22(25)28-20)6-7-21(24)23-11-15-5-4-8-26-15/h9-10,15H,4-8,11H2,1-3H3,(H,23,24) |
InChI Key |
PAUKSRVEPWJXFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4CCCO4)C)C |
Origin of Product |
United States |
Biological Activity
N-(tetrahydrofuran-2-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 401.52 g/mol. The structure features a tetrahydrofuran moiety and a furochromene derivative, which are believed to contribute to its biological effects.
Antimicrobial Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of furochromene showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Anti-inflammatory Effects
Research has shown that the compound may possess anti-inflammatory properties. A study explored the effects of similar furochromene derivatives on cytokine production in vitro. The results indicated a reduction in pro-inflammatory cytokines, which could be beneficial in managing chronic inflammatory diseases .
The biological activity of this compound is thought to involve modulation of G protein-coupled receptors (GPCRs). GPCRs play a crucial role in cellular signaling pathways and are targets for many therapeutic agents. The interaction of the compound with specific GPCRs could lead to altered signaling cascades that mediate its pharmacological effects .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential.
Case Study 2: In Vivo Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects of the compound in a murine model of acute inflammation induced by carrageenan. Mice treated with the compound showed a significant reduction in paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Comparisons
(a) 3-Chloro-N-phenyl-phthalimide (Fig. 1, )
- Structure : A phthalimide derivative with a chloro substituent and phenyl group.
- Key Differences : The target compound replaces the phthalimide’s isoindoline-1,3-dione ring with a furochromenyl-propanamide system. While both contain aromatic systems, the target’s fused furan-coumarin core may confer distinct electronic properties and reactivity compared to the planar phthalimide .
(b) Furilazole ()
- Structure : 3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine, a herbicide with a furan ring.
- Key Differences: Furilazole’s furan is simpler and non-fused, whereas the target’s furochromenyl system incorporates a coumarin-like framework. The propanamide group in the target may enhance hydrogen-bonding capacity compared to furilazole’s oxazolidine .
- Applications : Furilazole is used as a pesticide safener, while the target’s structural complexity suggests possible pharmaceutical applications.
(c) Tetrachloromonospirocyclotriphosphazenes ()
- Structure : Phosphazene derivatives with spiro-architecture.
- Key Differences : The target lacks phosphorus and instead focuses on oxygen/nitrogen heterocycles. Both classes involve multi-step syntheses, but the target’s THF-derived group may imply solvent-assisted purification steps similar to those in phosphazene synthesis (e.g., THF as a reaction medium) .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
